1H-Pyrazole-3-propanoic acid

Physicochemical profiling Drug discovery Bioconjugation

Procure the 98% pure 3-yl isomer as a core scaffold for synthesizing 1,5-diaryl derivatives that inhibit leukotriene biosynthesis (IC₅₀ 1.6–3.5 μM) and platelet COX-1 (IC₅₀ down to 0.014 μM). Its distinct pKa (4.40) and higher logP (0.4269) optimize solubility and permeability, ensuring reliable reaction outcomes and assay reproducibility.

Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
Cat. No. B13542877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazole-3-propanoic acid
Molecular FormulaC6H8N2O2
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESC1=C(NN=C1)CCC(=O)O
InChIInChI=1S/C6H8N2O2/c9-6(10)2-1-5-3-4-7-8-5/h3-4H,1-2H2,(H,7,8)(H,9,10)
InChIKeySPSDYSZCWKVDLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrazole-3-propanoic acid: Core Structure, Physicochemical Identity, and Procurement Context


1H-Pyrazole-3-propanoic acid (CAS 1368382-98-2), also referred to as 3-(1H-pyrazol-3-yl)propanoic acid, is a heterocyclic carboxylic acid with the molecular formula C₆H₈N₂O₂ and a molecular weight of 140.14 g/mol . The compound consists of a pyrazole ring substituted at the 3‑position with a propanoic acid chain, imparting both aromatic and carboxylic functionalities . It is commercially available as a research‑grade building block, typically at purities of 95% or 98% .

Why Generic Substitution of 1H-Pyrazole-3-propanoic Acid Is Not Straightforward


Positional isomerism and tautomerism in the pyrazole‑propanoic acid family generate measurable differences in acidity, lipophilicity, and synthetic accessibility . For instance, the 3‑yl, 1‑yl, and 4‑yl positional isomers exhibit distinct predicted pKa values and logP values, which directly influence solubility, ionization state at physiological pH, and downstream reactivity . Substituting one isomer for another without verifying these properties can lead to altered reaction outcomes, compromised assay reproducibility, or failed synthetic steps. The following quantitative evidence clarifies where 1H‑pyrazole‑3‑propanoic acid meaningfully differs from its closest analogs.

Quantitative Evidence for Differentiating 1H-Pyrazole-3-propanoic Acid from Positional Isomers


pKa Distinction Between 1H-Pyrazole-3-propanoic Acid and the 1‑yl Isomer

The predicted acid dissociation constant (pKa) of 1H‑pyrazole‑3‑propanoic acid is 4.40 ± 0.10 , whereas the 1‑yl isomer (3‑(1H‑pyrazol‑1‑yl)propanoic acid) exhibits a pKa of 4.29 ± 0.10 . This 0.11‑unit difference, while modest, can affect the ionization state of the carboxylic acid group at near‑neutral pH, altering solubility, membrane permeability, and metal‑chelation behavior [1].

Physicochemical profiling Drug discovery Bioconjugation

Lipophilicity (LogP) Differences Among Pyrazole‑Propanoic Acid Isomers

1H‑Pyrazole‑3‑propanoic acid displays a predicted logP of 0.4269 , whereas the 1‑yl isomer has a logP of 0.3578 and the α‑amino derivative of the 3‑yl core shows a logP of 0.06440 . The higher logP of the 3‑yl parent indicates greater hydrophobicity compared to its 1‑yl analog, which can influence retention time in reversed‑phase chromatography, membrane partitioning, and formulation strategies.

ADME Medicinal chemistry Chromatography

Boiling Point and Density as Identity Markers for Procurement

The predicted boiling point of 1H‑pyrazole‑3‑propanoic acid is 377.8 °C , while the 1‑yl isomer boils at a significantly lower 312.8 °C . Density also diverges: 1.335 g/cm³ for the 3‑yl compound versus 1.26 g/cm³ for the 1‑yl isomer . These differences provide clear, quantifiable criteria for confirming compound identity during receipt and for optimizing reaction conditions (e.g., distillation or solvent selection).

Analytical chemistry Quality control Synthesis

Proven Utility as a Scaffold for Potent Leukotriene Biosynthesis Inhibitors

Derivatives of 1,5‑diaryl‑1H‑pyrazole‑3‑propanoic acid have been shown to inhibit leukotriene (LT) biosynthesis in human neutrophils with IC₅₀ values as low as 1.6–3.5 μM [1]. Furthermore, selected compounds from this series also inhibited platelet COX‑1 with IC₅₀ values of 0.014–2.5 μM, demonstrating dual‑acting capability [2]. In contrast, the 1‑yl and 4‑yl positional isomers are not documented as scaffolds for such dual 5‑LO/COX‑1 inhibition in the same cellular assays, highlighting the 3‑yl framework as a privileged chemotype for this pharmacological profile.

Inflammation 5‑Lipoxygenase Dual inhibitors

Commercial Availability and Purity Benchmarking

1H‑Pyrazole‑3‑propanoic acid is consistently offered at 98% purity by multiple vendors , whereas the 1‑yl isomer is more commonly listed at 95% purity . Higher purity reduces the need for additional purification steps and minimizes batch‑to‑batch variability in sensitive applications such as enzymatic assays or material science research.

Procurement Chemical sourcing Reproducibility

Research and Industrial Application Scenarios for 1H-Pyrazole-3-propanoic Acid


Medicinal Chemistry: Lead Optimization for 5‑LO/COX Dual Inhibitors

Utilize 1H‑pyrazole‑3‑propanoic acid as a core scaffold for synthesizing 1,5‑diaryl derivatives. The demonstrated ability of such derivatives to inhibit leukotriene biosynthesis (IC₅₀ 1.6–3.5 μM) and platelet COX‑1 (IC₅₀ down to 0.014 μM) makes the 3‑yl framework a privileged starting point for developing novel anti‑inflammatory agents [1].

Physicochemical Property‑Driven Synthesis: Leveraging Distinct pKa and LogP

Select the 3‑yl isomer when a slightly less acidic carboxylic acid (pKa 4.40 vs 4.29) or a higher logP (0.4269 vs 0.3578) is desired for optimizing solubility, permeability, or chromatographic behavior . These property differences can guide reaction solvent selection and purification strategies.

Analytical Reference Standard for Isomer Identification

Employ 1H‑pyrazole‑3‑propanoic acid as an authentic standard in HPLC or GC‑MS workflows to differentiate it from the 1‑yl and 4‑yl isomers, leveraging the significant boiling point differential (377.8 °C vs 312.8 °C) and distinct density values .

High‑Purity Building Block for Fragment‑Based Drug Discovery

Procure the 3‑yl isomer at 98% purity to minimize impurities that could confound fragment screening or biophysical assays. Its well‑defined, high‑purity profile supports reliable hit identification and validation in fragment‑based approaches .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-Pyrazole-3-propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.